Flavanone hydrazone

Beschreibung

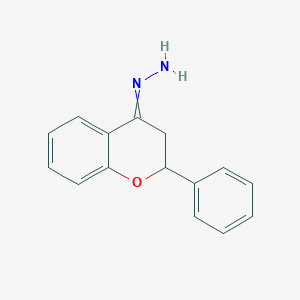

Flavanone hydrazone (CAS: 1692-46-2) is a flavanone derivative with the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol . It belongs to the class of hydrazones, characterized by the presence of a -NH-N=C- group attached to the flavanone nucleus. This compound is synthesized via the reaction of flavanone with hydrazine derivatives under specific conditions, such as microwave irradiation, which reduces reaction times to 1–2 minutes with high yields . Its structure allows for modifications at the carbonyl group or C-2 position of the chroman ring, leading to diverse derivatives with enhanced biological activities .

Eigenschaften

CAS-Nummer |

1692-46-2 |

|---|---|

Molekularformel |

C15H14N2O |

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine |

InChI |

InChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13- |

InChI-Schlüssel |

LTYOJFOTFBGRPP-LGMDPLHJSA-N |

SMILES |

C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |

Isomerische SMILES |

C\1C(OC2=CC=CC=C2/C1=N\N)C3=CC=CC=C3 |

Kanonische SMILES |

C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |

Andere CAS-Nummern |

1692-46-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chalcone Precursor Synthesis via Aldol Condensation

The synthesis of flavanone hydrazones begins with the preparation of chalcone intermediates through aldol condensation. In a representative procedure, 2'-hydroxyacetophenone reacts with 4-formylbenzoic acid in ethanolic potassium hydroxide (15% w/v) at room temperature. This base-catalyzed reaction facilitates enolate formation, followed by nucleophilic attack on the aldehyde carbonyl, yielding (E)-4-(3-(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid (chalcone 1 ). The reaction achieves a 78% yield after 12–24 hours, with purity confirmed by melting point (250–252°C) and spectroscopic data. Infrared (IR) analysis of chalcone 1 reveals characteristic bands at 1678 cm⁻¹ (α,β-unsaturated ketone) and 1643 cm⁻¹ (carboxylic acid C=O).

Oxidative Cyclization to Flavanone Core

Chalcone 1 undergoes oxidative cyclization to form the flavanone backbone. Using iodine (I₂) in dimethyl sulfoxide (DMSO) under reflux (170°C, 3 hours), the chalcone’s α,β-unsaturated ketone cyclizes into a benzopyrone structure, yielding 4-(4-oxo-4H-chromen-2-yl)benzoic acid (2 ). This step proceeds via iodonium ion intermediacy, with DMSO acting as both solvent and oxidizing agent. The reaction achieves an 82% yield, and the product’s flavanone structure is validated by¹H NMR signals at δ 7.16 ppm (singlet, H-3) and δ 8.21 ppm (doublet, H-5).

Esterification and Hydrazide Formation

Carboxylic acid 2 is esterified using methanol and sulfuric acid (H₂SO₄) under reflux (16 hours), producing methyl 4-(4-oxo-4H-chromen-2-yl)benzoate (3 ) in 95% yield. Subsequent treatment with hydrazine hydrate in methanol converts the ester into 4-(4-oxo-4H-chromen-2-yl)benzohydrazide (4 ), a key intermediate for hydrazone formation. The hydrazide’s structure is confirmed by IR N–H stretching at 3327 cm⁻¹ and ¹H NMR signals for –NH₂ at δ 4.51 ppm.

Hydrazone Formation via Condensation with Aldehydes

The final step involves condensing hydrazide 4 with substituted benzaldehydes in ethanol containing glacial acetic acid (catalytic). This acid-catalyzed nucleophilic acyl substitution replaces the hydrazide’s terminal amine with an arylidene group, forming flavanone hydrazones 5–34 (Table 1). Reaction times vary from 4 to 8 hours, with yields ranging from 70% to 88%. For instance, compound 5 (2,4,6-trihydroxy substitution) is isolated in 78% yield and exhibits the highest α-glucosidase inhibition activity.

Table 1: Representative Flavanone Hydrazones and Their Biological Activities

| Compound | Substituent (R) | IC₅₀ (μM) |

|---|---|---|

| 5 | 2,4,6-OH | 15.4 ± 0.22 |

| 6 | 2,3-OH | 29.7 ± 0.18 |

| 7 | 2,4-OH | 24.5 ± 0.31 |

| 8 | 3,4-OH | 32.1 ± 0.27 |

Reaction Optimization and Mechanistic Insights

Catalytic and Solvent Effects

The condensation between hydrazide 4 and aldehydes is optimized using glacial acetic acid in ethanol, which protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide’s –NH₂ group. Alternative bases like Cs₂CO₃ or DIPEA (diisopropylethylamine) are less effective, as evidenced by reduced yields (46%–88%) in comparative studies. Polar aprotic solvents (e.g., DMSO) are avoided due to undesired side reactions with iodine during earlier cyclization steps.

Substituent Electronic Effects

Electron-donating groups (e.g., –OH, –OCH₃) on the benzaldehyde aryl ring enhance reaction rates and yields by stabilizing the intermediate Schiff base. Conversely, electron-withdrawing groups (e.g., –NO₂) reduce yields due to decreased aldehyde reactivity. For example, 4-nitrobenzaldehyde derivatives require extended reaction times (8 hours) but achieve only 65% yield.

Analytical Characterization Techniques

Spectroscopic Validation

¹H NMR spectroscopy is pivotal for confirming hydrazone formation. The azomethine proton (–CH=N–) resonates as a singlet at δ 7.83–8.33 ppm, while the –NH proton appears at δ 11.52–11.91 ppm. In compound 5 , the 2,4,6-trihydroxy substitution pattern is evidenced by three broad singlets at δ 9.82–10.15 ppm (–OH).

Mass Spectrometric Analysis

High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks ([M+H]⁺) within 5 ppm error. For instance, compound 5 (C₂₂H₁₈N₂O₅) exhibits a molecular ion at m/z 391.1294 (calculated 391.1295).

Biological Applications and Structure-Activity Relationships

α-Glucosidase Inhibition

Flavanone hydrazones exhibit potent α-glucosidase inhibition, with IC₅₀ values 10–100-fold lower than acarbose (standard drug, IC₅₀ = 906 μM). QSAR models reveal that lipophilicity (AlogP) and hydrogen bond donor count positively correlate with activity. Docking studies indicate that the flavanone core forms π-π interactions with Phe311 and Lys155 in the enzyme’s active site .

Analyse Chemischer Reaktionen

Oxidation Reactions

Flavanone hydrazones undergo oxidation to yield flavones or azines, depending on the reagents and conditions.

Mechanistic Insights :

-

I₂/DMSO facilitates oxidative cyclization via radical intermediates, forming flavones with retained hydrazone functionality .

-

MnO₂ promotes oxidation at the C-2 position, leading to ring-opening products such as azines .

Substitution Reactions

Substitution reactions enable functionalization at the hydrazone nitrogen or aromatic rings.

Key Findings :

-

Microwave-assisted synthesis reduces reaction times to 1–2 minutes while maintaining high yields .

-

Electron-withdrawing substituents on benzaldehydes enhance reactivity in condensation reactions .

Cyclization and Ring-Opening Reactions

Cyclization reactions are critical for synthesizing fused-ring systems.

Mechanistic Pathways :

-

I₂/DMSO induces oxidative cyclization by activating the α,β-unsaturated ketone in chalcones .

-

Thermal rearrangement of 2'-hydroxychalcone hydrazones produces aurones, which exhibit distinct bioactivity .

Condensation Reactions

Condensation with hydrazines is a cornerstone of flavanone hydrazone synthesis.

Notable Trends :

-

pH control (4.5–5.5) optimizes hydrazone formation while minimizing side reactions .

-

Hydrazones with electron-rich aromatic groups (e.g., thiophene) exhibit enhanced antioxidant activity .

Reduction and Hydrogenation

Though less common, reduction reactions modify the hydrazone backbone.

Challenges :

Comparative Reactivity with Analogues

Flavanone hydrazones exhibit distinct reactivity compared to related flavonoids:

Computational Insights

DFT studies reveal electronic factors influencing reactivity:

Wissenschaftliche Forschungsanwendungen

Synthesis of Flavanone Hydrazones

Flavanone hydrazones are typically synthesized through the condensation reaction between flavanones and hydrazine derivatives. The general reaction can be represented as follows:

This process often involves the use of solvents such as ethanol and specific conditions (e.g., heating) to facilitate the reaction. Various derivatives can be synthesized by altering the substituents on the flavanone or hydrazine components, leading to a wide array of flavanone hydrazones with distinct properties.

Antioxidant Properties

Flavanone hydrazones exhibit significant antioxidant activity. Studies have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, one study reported that certain flavanone derivatives demonstrated a range of antioxidant activities measured by DPPH and FRAP assays, indicating their potential as natural antioxidants in food and pharmaceutical applications .

Antimicrobial Activity

The antimicrobial properties of flavanone hydrazones have been extensively studied. Research indicates that these compounds possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, a study highlighted that specific hydrazone derivatives exhibited zones of inhibition ranging from 11.50 mm to 24 mm against these pathogens . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Potential

Flavanone hydrazones have shown promise in cancer therapy. Research has demonstrated that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. One study noted that certain derivatives displayed significant cytotoxicity against non-small-cell lung carcinoma cells, suggesting their potential as anticancer agents .

Enzyme Inhibition

Flavanone hydrazones have been evaluated for their ability to inhibit specific enzymes linked to metabolic disorders. For instance, they have been studied for α-glucosidase inhibition, which is crucial in managing diabetes by slowing carbohydrate absorption . The structure-activity relationship (SAR) studies indicate that modifications in the flavanone or hydrazone moiety can enhance inhibitory potency.

Case Studies and Experimental Findings

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Flavanone hydrazone is compared to structurally related compounds, including hydroxylated flavanones, flavones, chalcones, and diacetyl hydrazones. Key distinctions include:

Antimicrobial Activity

- albicans or A. niger . However, flavanones (e.g., compound 4a) remain more potent against bacteria like E. coli .

Antioxidant Activity

- This compound 2a demonstrates superior radical scavenging (IC₅₀: 3.7 µg/mL) compared to hydroxylated flavanones (IC₅₀: ~10–15 µg/mL) due to the hydrazone group’s electron-donating capacity .

Physicochemical Properties

- Solubility: The hydrazone moiety enhances water solubility compared to parent flavanones, which are highly lipophilic .

- UV Absorption: Hydroxylated flavanones (e.g., 6HF, 7HF) exhibit stronger UV absorption (λₘₐₓ: 280–320 nm) than this compound (λₘₐₓ: 260–290 nm), making them better UV filters .

Biologische Aktivität

Flavanone hydrazones are a class of compounds derived from flavonoids, which are known for their diverse biological activities. This article focuses on the biological activity of flavanone hydrazones, emphasizing their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

Flavanone hydrazones are synthesized through the condensation of flavanones with hydrazines or hydrazides. The general reaction can be represented as follows:

The synthesis typically involves the formation of a hydrazone linkage (), which is crucial for the biological activity of these compounds. Various derivatives have been synthesized, leading to a range of biological evaluations.

Pharmacological Properties

Flavanone hydrazones exhibit a variety of pharmacological activities, including:

- Antioxidant Activity : Many flavanone hydrazones demonstrate significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Antimicrobial Activity : Studies have shown that these compounds possess inhibitory effects against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

- Anticancer Activity : Some flavanone hydrazones have been reported to induce apoptosis in cancer cells. For example, a naringenin-derived hydrazone was found to induce cell death in human cervical cancer cells .

- α-Glucosidase Inhibition : A significant number of studies focus on the ability of flavanone hydrazones to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing diabetes. Compounds synthesized in one study exhibited IC50 values comparable to acarbose, a standard antidiabetic drug .

The mechanisms underlying the biological activities of flavanone hydrazones are multifaceted:

- Enzyme Inhibition : The interaction with α-glucosidase involves specific binding modes that stabilize the enzyme-inhibitor complex. Structural studies reveal that the flavonoid moiety engages in π-π stacking and hydrogen bonding with key residues in the enzyme's active site .

- Apoptotic Pathways : In cancer cells, flavanone hydrazones may trigger apoptotic pathways by modulating signaling cascades involved in cell survival and death .

- Antioxidant Mechanisms : The antioxidant activity is attributed to the presence of hydroxyl groups on the flavonoid structure, which can donate electrons to free radicals .

Case Study 1: Synthesis and Evaluation of Flavone Hydrazones

A study synthesized thirty derivatives of flavone hydrazones and evaluated their α-glucosidase inhibition activity. The results indicated that all compounds were active, with varying degrees of potency. Compound 5 was identified as the most potent inhibitor with an IC50 value of 15.4 μM .

Case Study 2: Crystal Structure Analysis

Research involving crystal structure analysis of three newly synthesized flavanone hydrazones revealed significant insights into their molecular interactions. These studies confirmed intramolecular hydrogen bonding and π–π stacking interactions that contribute to their stability and biological activity .

Data Summary

Q & A

Q. What experimental methodologies are recommended for synthesizing flavanone hydrazone derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via condensation reactions between flavanone carbonyl groups and hydrazine derivatives. For purity validation, researchers should employ spectroscopic techniques such as:

- ¹H-NMR to confirm the disappearance of the –NHNH₂ signal and the appearance of N-CH=N peaks (8.3–8.4 δ ppm) .

- FTIR to identify characteristic absorption bands for C=N (1600–1650 cm⁻¹) and N-H (3200–3300 cm⁻¹) bonds .

- Elemental analysis to verify stoichiometric consistency with theoretical values . Post-synthesis, HPLC-UV is recommended for assessing purity and distinguishing derivatives from starting materials .

Q. How can researchers design spectroscopic workflows to characterize this compound structural stability under varying pH conditions?

A tiered approach is advised:

- UV-Vis spectroscopy to monitor shifts in λmax caused by protonation/deprotonation of the hydrazone group .

- pH-dependent FTIR to track changes in C=N and N-H bond vibrations .

- Reversed-phase HPLC coupled with mass spectrometry to evaluate degradation products or isomerization . Controlled buffer systems (pH 2–12) and temperature-regulated cells are critical for reproducibility .

Advanced Research Questions

Q. What strategies address contradictory findings in this compound bioactivity studies, particularly in antimicrobial and anticancer research?

Contradictions often arise from variability in assay conditions, structural modifications, or target specificity. To mitigate:

- Standardize assay protocols : Use clinically relevant cell lines (e.g., MCF-7 for breast cancer) and consistent MIC (Minimum Inhibitory Concentration) thresholds .

- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., electron-withdrawing groups on aryl rings) to isolate bioactive motifs .

- Multi-omics validation : Pair in vitro assays with metabolomic profiling (GC-MS) to identify metabolic disruptions caused by derivatives .

- Systematic reviews : Apply Cochrane methods to aggregate data, assess bias, and update findings biennially .

Q. How can computational modeling enhance the design of this compound derivatives targeting enzyme inhibition (e.g., CDK4 in cancer)?

Computational workflows should integrate:

- Molecular docking : Screen derivatives against crystal structures (e.g., CDK4/Cyclin D, PDB: 2W9Z) to predict binding affinities and H-bond interactions (e.g., VAL-96 hydrophobic interactions) .

- Molecular Dynamics (MD) simulations : Run 100 ns simulations to assess complex stability, RMSF (Root Mean Square Fluctuation), and hydrogen bond persistence (>70 ns) .

- QSAR models : Use topological descriptors (e.g., logP, polar surface area) to prioritize derivatives with optimal pharmacokinetic profiles .

Q. What gaps exist in understanding the mechanisms of this compound derivatives in pest control, and how can they be addressed experimentally?

Key gaps include unclear molecular targets and resistance mechanisms. Research priorities:

- Target identification : Use photoaffinity labeling or thermal proteome profiling to isolate binding proteins in pest models (e.g., Aedes aegypti) .

- Transcriptomic analysis : Compare gene expression profiles in treated vs. untreated pests to identify detoxification pathways .

- Field trials : Evaluate derivatives (e.g., compound 31 with 100% lethality in A. aegypti) under realistic environmental conditions to assess efficacy decay and non-target effects .

How should researchers formulate hypothesis-driven questions for this compound studies using ANOVA or multivariate statistical frameworks?

Apply the FLOAT and FINER frameworks:

- Scope : Narrow questions to specific variables (e.g., "How do electron-withdrawing substituents affect antifungal IC50?" vs. broad efficacy studies) .

- Statistical alignment : For ANOVA, define dependent variables (e.g., enzyme inhibition %) and independent factors (e.g., substituent type, concentration) .

- Ethical rigor : Include negative controls (e.g., unmodified flavanone) and justify sample sizes via power analysis .

Methodological Considerations

- Systematic reviews : Use PRISMA guidelines to synthesize data from diverse sources, prioritizing studies with mechanistic depth (e.g., hydrogen bonding in protein-ligand complexes) .

- Contradiction resolution : Apply sensitivity analysis to isolate variables causing divergent results (e.g., solvent polarity in spectroscopic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.